4-(hexylamino)benzoic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(hexylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-2-3-4-5-10-14-12-8-6-11(7-9-12)13(15)16/h6-9,14H,2-5,10H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOKKPODGWECLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384287 | |
| Record name | 4-(hexylamino)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55791-76-9 | |
| Record name | 4-(hexylamino)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations
Regioselective Synthesis Strategies for 4-(Hexylamino)benzoic Acid
Achieving the desired para-substitution is paramount in the synthesis of this compound. The regioselectivity is typically controlled by the choice of starting materials, which already possess the required para-substitution pattern. Key strategies include direct amination or alkylation of a pre-functionalized benzoic acid derivative and sophisticated coupling reactions.
Amination Protocols for Para-Substituted Benzoic Acids
A common and direct route involves the N-alkylation of 4-aminobenzoic acid. This method preserves the para-substitution of the starting material. The reaction typically involves the nucleophilic substitution of a hexyl halide by the amino group of 4-aminobenzoic acid.
A representative procedure for the synthesis of N-alkyl derivatives of 4-aminobenzoic acid utilizes a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). tandfonline.comnih.gov In this protocol, 4-aminobenzoic acid is reacted with an alkylating agent, such as 1-bromohexane, under mild conditions. tandfonline.comnih.gov The base facilitates the deprotonation of the amino group, enhancing its nucleophilicity to attack the alkyl halide and form the desired C-N bond. This method is effective for preparing a range of N-alkyl derivatives. tandfonline.comnih.gov
Table 1: Representative Conditions for N-Alkylation of 4-Aminobenzoic Acid
| Starting Material | Reagents | Solvent | Conditions | Product |
|---|---|---|---|---|
| 4-Aminobenzoic Acid | 1-Bromohexane, Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | Stirring at room temperature | This compound |
Coupling Reactions Involving Hexylamine (B90201) and Benzoic Acid Precursors
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile method for forming C-N bonds. wikipedia.orglibretexts.org This reaction allows for the coupling of an amine with an aryl halide or sulfonate, providing a highly regioselective route to aryl amines. wikipedia.orgyoutube.com
For the synthesis of this compound, this strategy would involve the reaction of a 4-halobenzoic acid precursor, such as 4-bromobenzoic acid, with hexylamine. The reaction is catalyzed by a palladium complex, typically formed in situ from a palladium source (e.g., Pd(OAc)₂) and a specialized phosphine ligand (e.g., XPhos, SPhos). youtube.com A base, commonly a strong, non-nucleophilic one like sodium tert-butoxide (NaOtBu), is required to facilitate the catalytic cycle. libretexts.org The mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired product and regenerate the catalyst. wikipedia.org
Another relevant approach is reductive amination. This method involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to the corresponding amine. rsc.orgresearchgate.net To synthesize this compound, one could start with 4-formylbenzoic acid and react it with hexylamine. The resulting imine intermediate is then reduced in situ using a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). nih.govacsgcipr.org This one-pot procedure is highly efficient for producing secondary amines. rsc.org
Multistep Synthetic Routes and Reaction Optimization
A common multistep route to para-substituted anilines starts with the nitration of a benzene (B151609) derivative, followed by reduction of the nitro group to an amine. For this specific compound, the synthesis would begin with 4-nitrobenzoic acid, which is readily available.
Reduction of 4-Nitrobenzoic Acid: The nitro group of 4-nitrobenzoic acid is selectively reduced to an amino group to form 4-aminobenzoic acid. Catalytic hydrogenation is a preferred method, using catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. chemicalbook.comgoogle.com This step typically proceeds with high yield and selectivity. google.com
N-Alkylation of 4-Aminobenzoic Acid: The resulting 4-aminobenzoic acid is then alkylated with a hexyl group using the methods described in section 2.1.1.
Optimization of these routes involves systematically varying reaction parameters to maximize yield and purity while minimizing reaction time and waste. For the N-alkylation step, optimization may include screening different bases (e.g., K₂CO₃, Cs₂CO₃), solvents (e.g., DMF, DMSO, acetonitrile), temperatures, and molar ratios of reactants. For coupling reactions, the choice of palladium precursor, ligand, base, and solvent is critical and is often subject to extensive optimization to achieve high catalytic turnover and product yields. libretexts.org
Green Chemistry Principles in Synthetic Route Design
The design of synthetic routes for this compound is increasingly influenced by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances. nih.gov
Catalytic Approaches and Solvent-Free Reaction Conditions
Catalysis is a cornerstone of green chemistry. The development of highly efficient catalysts allows reactions to proceed under milder conditions with lower energy input and higher selectivity, reducing byproducts. nih.gov
A particularly green catalytic approach is the "borrowing hydrogen" or "hydrogen autotransfer" strategy for the N-alkylation of amines with alcohols. researchgate.net In this process, a catalyst, often based on ruthenium or iridium, temporarily removes hydrogen from an alcohol (e.g., 1-hexanol) to form an aldehyde in situ. nih.gov This aldehyde then reacts with the amine (4-aminobenzoic acid) to form an imine, which is subsequently reduced by the captured hydrogen from the catalyst, regenerating the catalyst and producing water as the only byproduct. This method is highly atom-economical and avoids the use of alkyl halides, which are often toxic. researchgate.net
Furthermore, performing reactions under solvent-free or mechanochemical conditions is a key green chemistry technique. semanticscholar.org By eliminating the organic solvent, this approach significantly reduces waste, cost, and safety hazards. For N-alkylation, reacting the neat starting materials in the presence of a catalyst, sometimes with gentle heating or under ball-milling conditions, can lead to the formation of the desired product with high efficiency. semanticscholar.org
Atom Economy and Sustainability Assessments
Atom economy is a fundamental green chemistry metric that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wordpress.comjocpr.com A higher atom economy signifies a more efficient and less wasteful process. wordpress.com
Table 2: Comparative Atom Economy of Synthetic Routes to this compound
| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
|---|---|---|---|---|
| Direct N-Alkylation (Substitution) | 4-Aminobenzoic Acid (C₇H₇NO₂) + 1-Bromohexane (C₆H₁₃Br) + K₂CO₃ | This compound (C₁₃H₁₉NO₂) | KHCO₃ + KBr | 44.1% |
| Buchwald-Hartwig Amination (Coupling) | 4-Bromobenzoic Acid (C₇H₅BrO₂) + Hexylamine (C₆H₁₅N) + NaOtBu | This compound (C₁₃H₁₉NO₂) | NaBr + tBuOH | 55.9% |
| Borrowing Hydrogen (Catalytic Alkylation) | 4-Aminobenzoic Acid (C₇H₇NO₂) + 1-Hexanol (C₆H₁₄O) | This compound (C₁₃H₁₉NO₂) | H₂O | 92.4% |
Note: Calculation for atom economy considers only the reactants that are incorporated into the products and byproducts, excluding catalysts and solvents. The calculation for the Direct N-Alkylation assumes K₂CO₃ is the base.
As illustrated in the table, the "Borrowing Hydrogen" strategy offers a significantly higher theoretical atom economy compared to classical substitution and coupling methods. This is because it only generates water as a byproduct. In contrast, substitution and coupling reactions generate stoichiometric amounts of salt and other waste products, which lowers their atom economy. rsc.org Sustainability assessments go beyond atom economy to include other metrics like the E-Factor (Environmental Factor), which quantifies the total waste produced, and Process Mass Intensity (PMI), which considers the total mass used in a process relative to the mass of the final product. nih.govresearchgate.net Routes that utilize catalytic methods, greener solvents (or no solvent), and have high atom economy generally perform better in these comprehensive sustainability assessments.
Purification and Isolation Techniques for High Purity Standards
Achieving high purity for this compound is critical for its application in research and as a building block in specialized chemical synthesis. The purification strategy must effectively remove starting materials, reaction byproducts (such as products of dialkylation or O-alkylation), and any residual solvents or reagents. The amphiphilic nature of the molecule, containing a polar carboxylic acid and a nonpolar hexyl chain, requires carefully optimized purification protocols.
Chromatographic techniques are indispensable for the analytical assessment of purity and for the preparative isolation of high-purity this compound.
High-Performance Liquid Chromatography (HPLC) is the predominant method for analyzing the purity of this compound due to its non-volatile and polar nature. Reversed-phase HPLC (RP-HPLC) is particularly effective. In this mode, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase. The separation mechanism relies on the hydrophobic interactions between the hexyl group of the analyte and the C18 chains of the stationary phase.
The mobile phase composition is a critical parameter. A mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer (such as ammonium acetate or acetic acid) is typically employed. ust.eduthaiscience.info The buffer's pH is crucial as it controls the ionization state of both the carboxylic acid and the secondary amine, which significantly impacts retention time and peak shape. For instance, maintaining a slightly acidic pH ensures the carboxylic acid is protonated, increasing its retention on the nonpolar column. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the timely elution of the compound while separating it from more polar and less polar impurities. Detection is commonly achieved using a UV detector, as the benzoic acid moiety provides strong chromophoric activity. upb.ro
Gas Chromatography (GC) is generally less suitable for the direct analysis of this compound due to its low volatility and high polarity, which can lead to poor peak shape and thermal decomposition in the injector or column. To overcome this, derivatization is required. The carboxylic acid can be esterified (e.g., to its methyl or ethyl ester), and the secondary amine can be protected (e.g., by silylation) to increase volatility and thermal stability, allowing for reliable GC analysis. While useful for specific analytical tasks, the need for derivatization makes GC less direct than HPLC for routine purity assessment.
| Parameter | HPLC Conditions | GC Conditions (Post-Derivatization) |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Capillary Column (e.g., DB-5, HP-5MS) |
| Mobile Phase / Carrier Gas | Gradient of Acetonitrile (B52724)/Methanol and Water (with 0.1% Acetic Acid) | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min | 1-2 mL/min |
| Detection | UV Absorbance (e.g., at 254 nm) | Flame Ionization (FID) or Mass Spectrometry (MS) |
| Temperature | Ambient or slightly elevated (e.g., 30-40 °C) | Temperature program (e.g., 100 °C to 300 °C) |
| Sample Preparation | Dissolution in mobile phase | Derivatization (Esterification/Silylation) required |
Recrystallization is a powerful and economical technique for purifying solid compounds like this compound on a larger scale. The fundamental principle relies on the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures. alfa-chemistry.comresearchgate.net
The selection of an appropriate solvent is the most critical step. For this compound, a single solvent may not provide the optimal solubility profile. The molecule's hexyl chain imparts significant nonpolar character, while the aminobenzoic acid head is polar. Therefore, mixed-solvent systems are often ideal. Common choices include ethanol (B145695)/water, methanol/water, or acetic acid/water.
The process involves dissolving the crude solid in a minimum amount of the hot solvent mixture until a saturated solution is formed. ma.edu Any insoluble impurities can be removed at this stage by hot filtration. The filtrate is then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of this compound drops, leading to the formation of a supersaturated solution from which pure crystals precipitate. alfa-chemistry.com The slow cooling process is crucial as it allows for the selective incorporation of the desired molecules into the growing crystal lattice, excluding impurities which remain in the mother liquor. youtube.com Techniques to induce crystallization, if it does not occur spontaneously, include scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. Once crystallization is complete, the purified crystals are isolated by vacuum filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried thoroughly.
| Solvent System | Rationale | Process Notes |
|---|---|---|
| Ethanol / Water | Ethanol dissolves the compound well at high temperatures; water acts as the anti-solvent upon cooling. | Good for removing polar impurities that remain in the aqueous ethanol. |
| Acetic Acid / Water | Acetic acid solubilizes the compound through interactions with the amino and carboxyl groups. | Useful if acidic byproducts are present; residual acetic acid must be thoroughly removed during drying. |
| Isopropanol | A single solvent that may provide a suitable solubility curve (high solubility when hot, low when cold). | Simpler process than a two-solvent system, but optimization of volume is critical. |
Scale-Up Considerations and Process Chemistry for Laboratory Synthesis
Transitioning the synthesis of this compound from a small, bench-top scale to a larger laboratory scale (e.g., 50-100 grams) introduces challenges that require careful consideration of process chemistry and safety. A common laboratory synthesis involves the N-alkylation of 4-aminobenzoic acid with a hexyl halide (e.g., 1-bromohexane) in the presence of a base. nih.gov
Key Scale-Up Considerations:
Thermal Management: The N-alkylation reaction is typically exothermic. On a small scale, the heat generated can dissipate easily. However, on a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a "runaway" reaction. Effective thermal management is crucial, involving controlled, portion-wise addition of the alkylating agent, use of a cooling bath (ice or water), and vigorous mechanical stirring to ensure even heat distribution.
Reagent Stoichiometry and Addition: On a larger scale, the risk of side reactions, such as the dialkylation of the amino group, increases. Precise control over the stoichiometry is vital. Using a slight excess of the 4-aminobenzoic acid can help consume the alkylating agent and minimize the formation of the tertiary amine byproduct. The method of addition also becomes more important; slow, subsurface addition of the hexyl halide can prevent localized high concentrations that favor side reactions.
Work-up and Isolation: Laboratory-scale extractions using separatory funnels become impractical for larger volumes. The work-up procedure must be adapted to use larger vessels with mechanical stirring for liquid-liquid extractions. The isolation of the product via filtration needs to be performed on larger equipment, such as a Büchner funnel, and may require longer drying times under vacuum to remove residual solvents from the larger mass of product.
Solvent Selection: Solvents used in small-scale synthesis (e.g., DMF, DMSO) may be disfavored for larger-scale work due to difficulties in removal, higher cost, and toxicity. Process chemists often select alternative solvents with lower boiling points and better safety profiles, such as acetone, 2-butanone (MEK), or acetonitrile, provided the reactants have sufficient solubility.
Safety: Handling larger quantities of chemicals inherently increases risk. A thorough safety review is necessary, considering the flammability of solvents, the corrosivity of bases, and the toxicity of the alkylating agent. All operations should be conducted in a well-ventilated walk-in fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, splash goggles, and a lab coat.
| Parameter | Small Lab Scale (1-5 g) | Scaled-Up Lab Synthesis (50-100 g) |
|---|---|---|
| Heating/Cooling | Stir plate with heating mantle; small ice bath. | Mechanical stirrer; large reaction vessel in a cooling tub; controlled reagent addition. |
| Work-Up | Separatory funnel extractions. | Liquid-liquid extraction in large reactor/vessel with mechanical stirring. |
| Isolation | Small Hirsch or Büchner funnel. | Large Büchner funnel; extended vacuum drying. |
| Solvent Choice | Often high-boiling polar aprotic (e.g., DMF). | Preference for lower-boiling, less toxic solvents (e.g., Acetone, Acetonitrile). |
| Safety | Standard fume hood use. | Walk-in fume hood; rigorous process safety review; enhanced PPE. |
Comprehensive Structural Elucidation and Spectroscopic Characterization
High-Resolution Spectroscopic Techniques for Molecular Structure Assignment
Spectroscopic methods provide detailed information about the molecular structure, bonding, and functional groups present in a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) and Advanced Pulse Sequences
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 4-(hexylamino)benzoic acid is expected to show distinct signals corresponding to the aromatic protons, the protons of the hexyl chain, and the amine proton. Based on data from analogous compounds such as N-hexyl-4-methylaniline and 4-aminobenzoic acid, the anticipated chemical shifts are outlined in Table 1. wiley-vch.dersc.org The aromatic protons ortho and meta to the carboxyl group would appear as doublets. The hexyl chain protons would exhibit characteristic multiplets, with the terminal methyl group appearing as a triplet. The amine proton signal is expected to be a broad singlet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. The spectrum of this compound is predicted to show signals for the carboxyl carbon, the aromatic carbons, and the six carbons of the hexyl chain. The chemical shifts for the aromatic carbons are influenced by the electron-donating amino group and the electron-withdrawing carboxyl group. Expected chemical shifts, based on data for 4-aminobenzoic acid and other alkyl-substituted aromatics, are presented in Table 1. rsc.org
Advanced NMR pulse sequences, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be employed to confirm the connectivity between protons and carbons, respectively, thus providing unambiguous assignment of all signals.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Carboxyl (COOH) | ~11.0-13.0 (s, 1H) | ~168 |
| Aromatic C-H (ortho to COOH) | ~7.8 (d, 2H) | ~131 |
| Aromatic C-H (meta to COOH) | ~6.6 (d, 2H) | ~113 |
| Aromatic C (ipso-COOH) | - | ~120 |
| Aromatic C (ipso-NH) | - | ~153 |
| N-H | ~4.0-5.0 (br s, 1H) | - |
| N-CH₂- | ~3.1 (t, 2H) | ~44 |
| -CH₂- (x4) | ~1.3-1.6 (m, 8H) | ~22-32 |
| -CH₃ | ~0.9 (t, 3H) | ~14 |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Vibrational spectroscopy is used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display characteristic absorption bands for the O-H and N-H stretching vibrations, the C=O stretch of the carboxylic acid, and aromatic C-H and C=C vibrations. The broad O-H stretch from the carboxylic acid dimer is anticipated in the 3300-2500 cm⁻¹ region. The N-H stretching vibration should appear around 3400 cm⁻¹. The carbonyl (C=O) stretching of the aryl carboxylic acid is expected between 1700 and 1680 cm⁻¹. Aromatic C-H stretching vibrations are predicted to be in the 3100-3000 cm⁻¹ range. Characteristic vibrational modes are detailed in Table 2. researchgate.netdocbrown.info
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For this compound, strong Raman signals are expected for the aromatic ring vibrations and the C=C bonds. The symmetric stretching of the aromatic ring is typically observed as a strong band around 1600 cm⁻¹. The C-H bending and other skeletal vibrations will also be present in the fingerprint region.
Table 2: Predicted IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| O-H stretch (carboxylic acid) | 3300-2500 (broad) | Weak |
| N-H stretch | ~3400 | Weak |
| C-H stretch (aromatic) | 3100-3000 | Strong |
| C-H stretch (aliphatic) | 2960-2850 | Strong |
| C=O stretch (carboxylic acid) | 1700-1680 | Medium |
| C=C stretch (aromatic) | ~1600, ~1500 | Strong |
| C-N stretch | ~1300 | Medium |
| C-O stretch (carboxylic acid) | ~1250 | Medium |
| O-H bend (carboxylic acid) | ~1400 | Weak |
High-Resolution Mass Spectrometry (HRMS, ESI-MS, GC-MS, LC-MS/MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS would provide the high-accuracy mass of the molecular ion of this compound (C₁₃H₁₉NO₂), allowing for the unambiguous determination of its elemental formula. The expected exact mass is approximately 221.1416 u.
Fragmentation Analysis: In techniques like Electron Ionization (EI) MS, the molecule is expected to fragment in a predictable manner. Common fragmentation pathways for N-alkyl anilines involve the loss of the alkyl chain. For this compound, a prominent fragment would likely result from the cleavage of the bond between the nitrogen and the hexyl group, leading to the loss of a C₅H₁₁ radical (71 u) or a C₆H₁₂ alkene (84 u). The fragmentation of the benzoic acid moiety would also be observed, with potential loss of H₂O (18 u) and CO (28 u). The molecular ion peak [M]⁺ at m/z 221 would be expected. Key predicted fragments are listed in Table 3. nist.govmassbank.eunist.gov
Electrospray Ionization (ESI) MS, often coupled with liquid chromatography (LC-MS), would be suitable for analyzing this compound, likely showing the protonated molecule [M+H]⁺ at m/z 222 in positive ion mode and the deprotonated molecule [M-H]⁻ at m/z 220 in negative ion mode. Tandem mass spectrometry (MS/MS) on these precursor ions would provide further structural confirmation through collision-induced dissociation.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Possible Fragment | Fragmentation Pathway |
| 221 | [C₁₃H₁₉NO₂]⁺ | Molecular ion |
| 203 | [M - H₂O]⁺ | Loss of water from carboxylic acid |
| 178 | [M - C₃H₇]⁺ | Cleavage of hexyl chain |
| 150 | [M - C₅H₁₁]⁺ | Cleavage of hexyl chain |
| 137 | [H₂N-C₆H₄-COOH]⁺ | Loss of hexyl group |
| 120 | [C₇H₆NO]⁺ | Decarboxylation of aminobenzoic acid fragment |
| 92 | [C₆H₆N]⁺ | Further fragmentation |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.
Single-Crystal X-ray Diffraction for Absolute Structure Determination
While no published single-crystal X-ray diffraction data for this compound is currently available, this technique would provide the definitive solid-state structure. The analysis would reveal precise bond lengths, bond angles, and torsion angles. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding between the carboxylic acid and amino groups, which dictate the crystal packing. It is expected that the carboxylic acid groups would form hydrogen-bonded dimers, a common motif in the crystal structures of benzoic acid derivatives.
Powder X-ray Diffraction for Polymorphism and Phase Purity Analysis
Powder X-ray Diffraction (PXRD) is a valuable technique for analyzing polycrystalline materials. A PXRD pattern of a pure, crystalline sample of this compound would exhibit a unique set of diffraction peaks at specific 2θ angles, serving as a fingerprint for that particular crystalline phase. This technique is crucial for identifying different polymorphic forms of the compound, which may exhibit different physical properties. The PXRD pattern can also be used to assess the phase purity of a synthesized batch of the material. Although no specific PXRD data for this compound has been reported, data for related compounds like p-aminobenzoic acid shows a characteristic diffraction pattern that is used for its identification and quality control. researchgate.net
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a chemical compound. It provides the mass percentages of the constituent elements, such as carbon (C), hydrogen (H), and nitrogen (N), within a sample. This quantitative data is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the structural integrity and purity of the compound.
For this compound, the molecular formula is established as C₁₃H₁₉NO₂. Based on this formula, the theoretical elemental composition has been calculated. These theoretical values serve as a benchmark for experimental results obtained from techniques like combustion analysis. In a typical procedure, a sample of the compound is combusted in a controlled environment, and the resulting combustion products (e.g., CO₂, H₂O, N₂) are quantitatively measured to determine the original elemental percentages.
The verification of the elemental composition is a critical checkpoint in the characterization process, ensuring that the synthesized material corresponds to the desired molecular structure before proceeding with further spectroscopic and physical analyses.
Below is a comparison of the theoretical elemental composition of this compound with placeholder experimental values that would be expected from analysis of a pure sample.
Interactive Data Table: Elemental Composition of this compound
| Element | Symbol | Theoretical Mass % | Experimental Mass % (Typical) |
| Carbon | C | 70.56% | 70.54% |
| Hydrogen | H | 8.65% | 8.68% |
| Nitrogen | N | 6.33% | 6.31% |
| Oxygen | O | 14.46% | 14.47% |
Note: Experimental values are representative and would be expected to fall within a narrow margin of error (typically ±0.4%) of the theoretical values for a sample of high purity.
Computational Chemistry and Theoretical Modeling Studies
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods are fundamental to understanding the electronic properties of a molecule, which in turn dictate its chemical behavior.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. For 4-(hexylamino)benzoic acid, DFT calculations would be instrumental in determining its ground state properties.
A typical DFT study would begin with the optimization of the molecule's geometry to find its most stable three-dimensional structure. This would provide precise bond lengths, bond angles, and dihedral angles. From the optimized geometry, a wealth of electronic properties can be calculated.
Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound
| Property | Predicted Value | Significance |
|---|---|---|
| Optimized Energy | Value in Hartrees | Indicates the stability of the molecule. |
| Dipole Moment | Value in Debye | Provides insight into the molecule's polarity. |
| HOMO Energy | Value in eV | Highest Occupied Molecular Orbital energy, related to the ability to donate electrons. |
| LUMO Energy | Value in eV | Lowest Unoccupied Molecular Orbital energy, related to the ability to accept electrons. |
The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would likely show the HOMO localized on the electron-rich amino group and the benzene (B151609) ring, while the LUMO would be concentrated on the electron-withdrawing carboxylic acid group. This would suggest that the amino group is the primary site for electrophilic attack, and the carboxylic acid group is susceptible to nucleophilic attack.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are particularly useful for predicting excited state properties and spectra. For this compound, Time-Dependent DFT (TD-DFT) is a common ab initio method used to predict electronic absorption spectra (UV-Vis).
Such calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These theoretical predictions could then be compared with experimental spectroscopic data to validate the computational model.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics
While quantum chemical methods provide a static picture of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time.
MD simulations of this compound in various solvents, such as water or organic solvents, would reveal how the solvent molecules arrange themselves around the solute and how they affect its conformation and dynamics. The simulations would provide information on the formation of hydrogen bonds between the carboxylic acid and amino groups of the molecule and the solvent molecules. This is crucial for understanding its solubility and transport properties.
The hexyl chain of this compound introduces significant conformational flexibility. MD simulations would allow for the exploration of the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. This is important as the conformation of a molecule can significantly influence its biological activity.
Furthermore, MD simulations could be used to investigate the possibility of tautomerism, such as the transfer of a proton from the carboxylic acid group to the amino group to form a zwitterion. The simulations would help determine the relative stability of the tautomers in different environments.
Molecular Docking and Ligand-Target Interaction Modeling (In Vitro Context)
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target protein. While no specific biological targets for this compound have been reported in the literature, docking studies could be used to screen for potential protein interactions in a hypothetical in vitro context.
For instance, given its structural similarity to PABA, a known inhibitor of dihydropteroate (B1496061) synthase in bacteria, molecular docking could be used to explore the binding of this compound to this enzyme. The results of a docking simulation would provide a binding score, which estimates the binding affinity, and a detailed view of the interactions between the ligand and the protein's active site, such as hydrogen bonds and hydrophobic interactions.
Table 2: Hypothetical Molecular Docking Results for this compound
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Dihydropteroate Synthase | Predicted Value | List of amino acid residues |
Quantitative Structure-Property Relationships (QSPR) and Structure-Energy Relationships (QSER)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. These models are based on calculated molecular descriptors that quantify various aspects of a molecule's topology, geometry, and electronic nature.
For classes of compounds like substituted benzoic acids, QSPR models have been developed to predict properties such as toxicity and biodegradability. One study on the toxicity of various benzoic acids to microorganisms found that descriptors such as the partition coefficient (log P) and the acid dissociation constant (pKa) were critical for building a predictive model. nih.gov Another study developed a Quantitative Structure-Biodegradability Relationship (QSBR) for substituted phenols and benzoic acids using quantum chemical descriptors like molecular weight (Mw), heat of formation (Hf), and the energy of the highest occupied molecular orbital (E(HOMO)). nih.gov
These models are typically developed using statistical methods like multiple linear regression or machine learning techniques such as neural networks. nih.gov A robust QSAR/QSPR model can then be used to predict the properties of new, untested compounds, thereby guiding the design of molecules with desired characteristics. For this compound, such a model could predict its potential environmental impact or its likely activity in a biological system based on descriptors derived from its unique combination of a lipophilic hexyl chain and an ionizable benzoic acid core.
Table 3: Example of Molecular Descriptors Used in QSPR/QSAR Models for Benzoic Acids This table illustrates the types of descriptors commonly used to build predictive models for properties like toxicity or biological activity. nih.govnih.gov
| Descriptor Type | Example Descriptor | Property It Quantifies |
|---|---|---|
| Physicochemical | log P (Octanol-Water Partition Coefficient) | Lipophilicity/Hydrophobicity |
| Electronic | pKa (Acid Dissociation Constant) | Degree of ionization at a given pH |
| Quantum Chemical | E(HOMO) (Energy of Highest Occupied Molecular Orbital) | Susceptibility to electrophilic attack; electron-donating ability |
| Thermodynamic | Hf (Heat of Formation) | Molecular stability |
| Constitutional | Mw (Molecular Weight) | Size of the molecule |
Design, Synthesis, and Characterization of Derivatives and Analogues
Systematic Structural Modifications of the Hexylamino Moiety
The N-hexyl chain plays a significant role in defining the lipophilicity and conformational flexibility of the molecule. Modifications to this group can profoundly influence the compound's interaction with biological systems.
One of the most fundamental modifications involves altering the length and branching of the N-alkyl substituent. This strategy directly modulates the hydrophobic character of the molecule. The synthesis of these analogues generally involves the nucleophilic substitution of a 4-halobenzoic acid derivative with the corresponding primary or secondary amine, or through reductive amination of 4-aminobenzoic acid with an appropriate aldehyde or ketone.
Research has demonstrated the synthesis of various 4-(alkylamino)benzoic acids with different chain lengths, from short-chain derivatives like 4-(methylamino)benzoic acid to longer-chain analogues. chemicalbook.com For instance, the synthesis of 4-(methylamino)benzoic acid can be achieved by reacting 4-aminobenzoic acid with a methylating agent or by hydrolysis of its corresponding methyl ester under basic conditions. chemicalbook.com
Furthermore, the introduction of branching in the alkyl chain has been explored to create sterically hindered analogues. A versatile synthetic route to novel 4-(branched alkyl)benzoic acids has been described, which proceeds through Wittig reaction precursors. nih.gov An example of a branched derivative is 4-bromo-2-(isopropylamino)benzoic acid, which combines both branching at the amino group and substitution on the aromatic ring.
| Alkyl Group | Compound Name | Key Structural Feature |
|---|---|---|
| Methyl | 4-(Methylamino)benzoic Acid | Short, linear alkyl chain |
| Hexyl | 4-(Hexylamino)benzoic Acid | Reference compound; C6 linear chain |
| Isopropyl | 4-(Isopropylamino)benzoic Acid derivative | Branched alkyl chain |
Incorporating functional groups such as hydroxyls, amines, or halogens onto the alkyl chain can introduce new interaction points, such as hydrogen bonding capabilities, or alter the electronic properties of the molecule. ashp.orgstudy.com The addition of such groups is known as functionalization. pressbooks.pub These derivatives are typically synthesized by employing starting materials that already contain the desired functionality. For example, to synthesize a hydroxylated analogue, one could use 6-aminohexan-1-ol in a coupling reaction with a 4-halobenzoic acid derivative. This approach allows for the precise placement of functional groups to probe specific interactions with a biological target.
Aromatic Ring Functionalization and Isosteric Replacements
The phenyl ring of the benzoic acid is a key structural component that can be modified through substitution or completely replaced with other cyclic systems to alter electronic distribution, conformation, and solubility.
The introduction of substituents onto the benzoic acid ring is a common strategy to modulate the electronic properties (both inductive and resonance effects) and steric profile of the molecule. The synthesis of these compounds often starts with an already substituted 4-aminobenzoic acid or 4-halobenzoic acid. For example, the synthesis of 4-(3-chloroanilino)benzoic acid was achieved via a Buchwald–Hartwig reaction using 4-chlorobenzoic acid and 3-chloroaniline. nih.gov Similarly, halogenated derivatives can be prepared from corresponding halogenated starting materials, as seen in the synthesis of 4-bromo-2-(isopropylamino)benzoic acid. Common substituents explored in medicinal chemistry include halogens, nitro groups, hydroxyl groups, and methoxy (B1213986) groups, each imparting distinct electronic and steric influences.
| Substituent | Position | Example Compound Name |
|---|---|---|
| Bromo | 2 | 4-Bromo-2-(isopropylamino)benzoic acid |
| Chloro (on anilino ring) | 3' | 4-(3-Chloroanilino)benzoic acid |
Ring fusion is another approach to create more rigid and structurally complex analogues. The synthesis of heterocyclic-fused quinoxalinones and quinazolinones has been reported as part of programs to develop potent excitatory amino acid antagonists. nih.gov These strategies involve building additional rings onto the core aromatic structure, leading to polycyclic systems with distinct conformational properties.
Derivatization at the Carboxyl and Amino Functional Groups
The carboxylic acid and secondary amine groups are prime targets for derivatization, allowing for significant changes in polarity, charge, and hydrogen bonding capacity.
The carboxylic acid moiety can be converted into a variety of other functional groups. nih.gov Esterification, a common modification, is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions. Amide derivatives are formed by coupling the carboxylic acid with a primary or secondary amine, often using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) to facilitate the reaction. thermofisher.com These modifications neutralize the negative charge of the carboxylate, increase lipophilicity, and can introduce new points of interaction.
The secondary amino group can also be readily modified. Acylation of the amine with an acyl chloride or anhydride (B1165640) results in the formation of an amide, such as in 4-(benzoylamino)benzoic acid. nih.gov Another important reaction is the formation of Schiff bases (imines) through the condensation of the amino group with aldehydes or ketones. mdpi.com This reaction has been used to synthesize a wide range of 4-(benzylideneamino)benzoic acid derivatives, effectively combining the 4-aminobenzoic acid scaffold with various substituted aldehydes. researchgate.netccspublishing.org.cnresearchgate.net
| Functional Group Modified | Derivative Type | Example Compound Name |
|---|---|---|
| Carboxylic Acid | Amide | 4-(Hexylamino)benzamide |
| Amino Group | Amide (Acylation) | 4-(N-Hexylacetamido)benzoic acid |
| Amino Group | Schiff Base (Imination) | 4-[(E)-(Phenylmethylidene)amino]benzoic acid derivative |
| Amino Group | Acylation | 4-(Benzoylamino)benzoic acid |
Esterification, Amidation, and Salt Formation
The carboxylic acid group of this compound is a prime site for chemical modification through esterification, amidation, and salt formation. These reactions allow for the introduction of a wide variety of functional groups, leading to derivatives with tailored properties.
Esterification: The conversion of the carboxylic acid to an ester is a common strategy to modify the polarity and solubility of the molecule. The direct esterification of benzoic acid derivatives with various alcohols can be achieved under acidic catalysis. researchgate.netdnu.dp.ua For instance, reacting this compound with aliphatic alcohols in the presence of a catalyst like p-toluenesulfonic acid can yield the corresponding esters. dnu.dp.ua The reaction kinetics are typically first-order with respect to the benzoic acid. dnu.dp.uaresearchgate.net Microwave-assisted esterification has also been shown to be an efficient method for synthesizing benzoic acid esters, often leading to increased reaction rates and higher yields. researchgate.net
Amidation: The formation of amides from the carboxylic acid group introduces a hydrogen bond donor and acceptor moiety, which can significantly influence the intermolecular interactions and solid-state packing of the resulting derivatives. Direct condensation of carboxylic acids with amines can be facilitated by coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC). nih.gov Alternatively, the synthesis can proceed through an ester intermediate, which then reacts with hydrazine (B178648) hydrate (B1144303) to form a hydrazide, a precursor for further derivatization. nih.gov Electrochemical methods utilizing graphite (B72142) electrodes and triphenylphosphine (B44618) as a coupling agent have also been developed for the direct amidation of carboxylic acids. researchgate.net
Salt Formation: The basic secondary amine and the acidic carboxylic acid group of this compound allow for the formation of salts with appropriate acidic or basic compounds. The interaction between aminobenzoic acids and other carboxylic acids or bases can lead to the formation of polymeric salts or crystalline salt forms. scielo.org.mxnih.gov The formation of a salt versus a co-crystal is often predicted based on the difference in pKa values between the constituent molecules. nih.govveranova.com For example, the reaction of 4-aminobenzoic acid with pyrazinoic acid results in the formation of a salt. nih.gov
Table 1: Examples of Derivatization Reactions for this compound
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| Esterification | Alcohol (e.g., ethanol), Acid catalyst (e.g., H₂SO₄), Reflux | 4-(hexylamino)benzoate ester |
| Amidation | Amine (e.g., benzylamine), Coupling agent (e.g., DCC) | N-substituted-4-(hexylamino)benzamide |
| Salt Formation | Acid (e.g., HCl) or Base (e.g., NaOH) | 4-(hexylamino)benzoate salt or Hexylammonium benzoic acid salt |
Co-crystal and Supramolecular Synthon Engineering
Crystal engineering of this compound derivatives focuses on the design and synthesis of co-crystals, which are multi-component crystals held together by non-covalent interactions, primarily hydrogen bonds. nih.govnih.gov This approach allows for the modification of physical properties without altering the chemical structure of the parent molecule.
The formation of co-crystals is guided by the principles of supramolecular chemistry, particularly the recognition and utilization of robust supramolecular synthons. researchgate.netnih.gov Supramolecular synthons are structural units formed by specific and reliable intermolecular interactions. researchgate.net They can be classified as homosynthons, which involve interactions between identical functional groups, or heterosynthons, which are formed between different but complementary functional groups. researchgate.net
For derivatives of this compound, the carboxylic acid and the secondary amine groups are key players in forming predictable hydrogen bonding patterns. The carboxylic acid group can form a robust acid-pyridine heterosynthon through O—H···N and C—H···O hydrogen bonds. nih.gov It can also form acid-acid homodimers. Similarly, the N-H group of the secondary amine can act as a hydrogen bond donor. The interplay of these functional groups allows for the construction of complex supramolecular architectures. nih.gov For instance, in co-crystals of 2-amino-6-chloropyridine (B103851) with various benzoic acids, the carboxylic acid group consistently interacts with the pyridine (B92270) moiety to form a heterosynthon. nih.gov
The selection of a co-former is crucial in co-crystal design. Co-formers are typically molecules that contain complementary functional groups capable of forming strong and predictable synthons with the target molecule. For this compound, potential co-formers could include molecules with pyridine, amide, or other carboxylic acid functionalities. nih.govsemanticscholar.org The stoichiometric ratio of the components can also influence the resulting crystal structure and its properties. nih.gov
Rational Design Principles for Novel Analogues with Targeted Academic Interests
The rational design of novel analogues of this compound is driven by the desire to create molecules with specific functions, particularly in the field of materials science. A significant area of academic interest is the development of liquid crystals. nih.govunibuc.ro
The molecular shape and the presence of polarizable groups are critical for a molecule to exhibit liquid crystalline properties. tuiasi.ro Benzoic acid derivatives are well-known building blocks for liquid crystals, often forming mesophases through hydrogen bonding interactions that lead to the formation of dimeric structures. nih.govresearchgate.net The hexylamino chain in this compound can contribute to the formation of liquid crystalline phases, as long alkyl chains are known to promote mesomorphism. dtic.milnih.gov
Design principles for novel liquid crystalline analogues based on this compound would involve:
Modification of the Alkyl Chain: Varying the length and branching of the alkyl chain can influence the melting point and the type of mesophase formed.
Introduction of a Mesogenic Core: Connecting the this compound moiety to other rigid, aromatic units can enhance the liquid crystalline properties. This can be achieved through ester or amide linkages.
Terminal Group Modification: The introduction of polar or polarizable groups at the terminus of the molecule can affect the intermolecular interactions and the stability of the mesophases.
By systematically applying these design principles, new analogues of this compound can be synthesized with the aim of discovering novel materials with interesting optical and electronic properties for academic research.
Mechanistic Exploration of Biological Activities in Vitro and Pre Clinical Models
Development and Validation of In Vitro Biological Assay Systems
Cell-Free Enzymatic Assays for Specific Target Inhibition
There is no information available in the public domain regarding the development or use of cell-free enzymatic assays to evaluate the inhibitory potential of 4-(hexylamino)benzoic Acid against any specific molecular targets.
Elucidation of Molecular Mechanisms of Action
Biophysical Characterization of Protein-Ligand and DNA-Ligand Interactions
There is no available data from biophysical studies, such as X-ray crystallography, NMR spectroscopy, or surface plasmon resonance, to characterize the direct binding interactions of this compound with any protein or DNA targets.
Investigation of Biochemical Pathway Modulation and Cellular Effects
The impact of this compound on any biochemical pathways or its broader cellular effects have not been documented in the scientific literature.
Advanced Structure-Activity Relationship (SAR) Studies for Biological Effects
Due to the lack of any reported biological activity for this compound, there are no structure-activity relationship (SAR) studies available. Such studies would require a series of structurally related compounds with corresponding biological data to determine the influence of different chemical moieties on the compound's activity.
Correlating Structural Features with In Vitro Potency and Selectivity
No studies were identified that analyze the structure-activity relationship (SAR) of this compound in relation to its biological potency or selectivity.
Identification of Key Pharmacophoric Elements for Biological Interactions
Information detailing the key pharmacophoric elements of this compound and its interactions with biological targets is not available.
Pre-clinical In Vitro Studies and Disease Models (e.g., Antimicrobial, Anti-inflammatory, Antiparasitic, Anticancer Activity in Cell Lines)
No specific data from in vitro studies, including data tables with metrics such as IC50 values or minimum inhibitory concentrations (MIC), could be found for this compound regarding its potential antimicrobial, anti-inflammatory, antiparasitic, or anticancer activities.
To provide the requested article, foundational research first needs to be conducted and published on the specific biological activities of this compound.
Applications in Materials Science and Advanced Functional Materials
Supramolecular Self-Assembly and Nanostructure Formation
The non-covalent interactions inherent in the structure of 4-(hexylamino)benzoic acid are pivotal to its ability to form ordered, supramolecular structures. These interactions, primarily hydrogen bonding and van der Waals forces, drive the spontaneous organization of molecules into larger, functional assemblies.
The structure of this compound, with its hydrophilic carboxylic acid head and a hydrophobic hexylamino tail, imparts amphiphilic character to the molecule. This dual nature is fundamental to its ability to self-assemble at interfaces and in solution, leading to the formation of structures like micelles, vesicles, or gels. mdpi.comrsc.org Derivatives of benzoic acid with similar alkyl chains have been shown to be effective organogelators, capable of immobilizing organic solvents to form gels. researchgate.netresearchgate.net This gelation is driven by the self-assembly of the molecules into three-dimensional networks that trap the solvent.
The design of these materials often involves a "supramolecular approach," leveraging non-covalent interactions to create functional materials. researchgate.net For instance, related alkoxybenzoate derivatives have been synthesized and found to selectively congeal fuels and oils from water, highlighting their potential in environmental remediation. researchgate.netresearchgate.net The amphiphilic properties of molecules like Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate, which shares the hexylamino functional group, enable applications such as the adsorption of aqueous fuels.
Table 1: Characteristics of Amphiphilic Benzoic Acid Derivatives
| Compound Family | Key Structural Features | Resulting Supramolecular Assembly | Potential Application |
|---|---|---|---|
| Alkoxybenzoate Derivatives | Hydrophilic benzoic acid head, long hydrophobic alkyl/alkoxy tail | Organogels, fibrous networks | Oil spill remediation, fuel recovery researchgate.netresearchgate.net |
| Amino Acid-Based Amphiphiles | Inclusion of amino acid fragments into chemical structure | Micelles, vesicles | Drug delivery, gene therapy mdpi.com |
| This compound Analogues | Amphiphilic nature from hexylamino and carboxyl groups | Self-assembled nanostructures | Environmental remediation |
Hydrogen bonding is a critical directional force in the self-assembly of benzoic acid derivatives. scispace.com The carboxylic acid group of this compound can form strong, dimeric hydrogen bonds with a neighboring molecule. nih.govnih.gov Furthermore, the secondary amine in the hexylamino group provides an additional site for hydrogen bonding, acting as a donor.
This capacity for multiple hydrogen bonds allows for the formation of extensive, well-defined networks. researchgate.net In similar systems, such as co-crystals of benzoic acid and l-proline, hydrogen-bonded chains are the primary structural motif. nih.gov The interplay between the hydrogen bonding of the carboxylic acid and amino groups, along with the van der Waals interactions of the hexyl chains, directs the molecular packing into specific, often crystalline, arrangements. Theoretical studies on 4-substituted benzoic acid dimers confirm that electron-releasing groups, such as the amino group, can lead to the formation of more stable hydrogen bonds. scispace.com This directed packing is essential for creating materials with tailored properties, such as the uniform, highly ordered two-dimensional assemblies observed with 4-alkoxybenzoic acids on surfaces. nih.gov
Integration into Polymer Systems and Hybrid Materials
The functional groups on this compound allow for its integration into polymer matrices, either as a discrete additive or as a chemically bonded part of the polymer backbone, to create advanced hybrid materials.
With two distinct functional groups (a carboxylic acid and a secondary amine), this compound can act as a monomer in polycondensation reactions. For example, it can be reacted with diols to form polyesters or with diacids to form polyamides, incorporating its unique properties into the polymer chain. Benzoic acid derivatives containing polymerizable groups, such as acrylates, are explicitly used as reactive mesogens in polymerization.
The bifunctional nature of the molecule also allows it to serve as a crosslinker, connecting different polymer chains. Photoreactive crosslinkers often contain a benzoic acid moiety, which, upon activation, can form covalent bonds with neighboring molecules to create a stable polymer network. tcichemicals.comscbt.com Alternatively, this compound can be used as a polymer additive. In this role, it is dispersed within a host polymer, where it can self-assemble or interact with the polymer chains to modify the material's bulk properties. nih.govmdpi.com
The properties of polymers can be significantly altered by incorporating molecules like this compound. nih.govmdpi.com
Covalent Incorporation: When chemically bonded into the polymer backbone as a monomer, this compound can introduce rigidity from its aromatic ring and flexibility from its hexyl chain. This can influence the polymer's thermal properties, mechanical strength, and solubility. For instance, the synthesis of block copolymers like polystyrene-block-poly(vinylbenzoic acid) demonstrates how incorporating a benzoic acid-containing monomer affects the thermal stability and morphology of the final material. researchgate.net
Non-Covalent Incorporation: When added as a functional additive, the molecule can interact with polymer chains through non-covalent forces such as hydrogen bonding. researchgate.netrsc.orgmdpi.com These interactions can affect polymer chain packing and morphology. In studies where benzoic acid was introduced into syndiotactic polystyrene, it was found to reside within the crystalline cavities of the polymer, sometimes as isolated molecules, which can alter the physical properties of the host material. nih.govmdpi.com For polyethylene films grafted with amine-containing polymers, the addition of benzoic acids with long alkyl substituents led to stable systems with liquid crystalline properties due to favorable interactions between the alkyl chains and the polyethylene. scielo.org.mx
Research on Liquid Crystalline Phases and Mesogenic Properties
Molecules that exhibit liquid crystalline phases, or mesophases, possess a degree of molecular order that is intermediate between that of a crystalline solid and an isotropic liquid. derpharmachemica.com The rod-like shape of many benzoic acid derivatives, combining a rigid core with flexible tails, makes them prime candidates for forming such phases.
Derivatives of 4-alkoxybenzoic acid are well-studied thermotropic liquid crystals, meaning their mesophases are induced by changes in temperature. nih.govsemanticscholar.org These molecules often exhibit nematic and/or smectic phases. unibuc.roresearchgate.net For example, 4-(heptyloxy)benzoic acid displays a nematic phase between 98 °C and 146 °C and a smectic phase below 92 °C. sigmaaldrich.com The formation of hydrogen-bonded dimers is a key factor in the mesogenic behavior of these acids. nih.gov
The molecular structure of this compound is analogous to these known liquid crystals. It possesses the necessary features for mesomorphism:
A rigid aromatic core (the benzene (B151609) ring).
A flexible terminal chain (the hexyl group).
A polar group (the carboxylic acid) that promotes anisotropic packing through strong directional interactions like hydrogen bonding.
The length of the alkyl chain plays a crucial role in determining the type of mesophase and the transition temperatures. derpharmachemica.comunibuc.ro The odd-even effect is often observed, where the clearing points (the temperature of transition from a liquid crystal to an isotropic liquid) alternate as the number of carbons in the alkyl chain increases. derpharmachemica.com Based on the behavior of its analogues, it is highly probable that this compound also exhibits thermotropic liquid crystalline properties, making it a subject of interest for applications in displays and sensors.
Methodologies for Characterizing Mesophase Behavior (e.g., Hot Stage Microscopy, DSC for transitions)
The identification and characterization of the liquid crystalline phases of this compound derivatives are primarily conducted using a combination of differential scanning calorimetry (DSC) and polarized hot-stage optical microscopy (POM).
Differential Scanning Calorimetry (DSC): This technique is essential for determining the thermodynamic parameters of phase transitions. A sample is subjected to a controlled temperature program (heating and cooling cycles), and the heat flow required to maintain its temperature equal to a reference is measured. Phase transitions appear as peaks on the resulting thermogram.
Endothermic Peaks (Heating): Represent transitions that absorb heat, such as the melting from a solid crystal (Cr) to a liquid crystal (LC) phase, or from an LC phase to the isotropic liquid (I).
Exothermic Peaks (Cooling): Represent transitions that release heat, such as the formation of an LC phase from the isotropic liquid or crystallization.
The temperature at the peak of the transition provides the transition temperature (T), while the area under the peak corresponds to the enthalpy change (ΔH) of the transition. This data provides a quantitative map of the material's thermal behavior.
Example DSC Data for a Hypothetical Derivative
| Transition (on heating) | Peak Temperature (°C) | Enthalpy (ΔH) (kJ/mol) |
|---|---|---|
| Crystal → Smectic A | 95.5 | 28.7 |
| Smectic A → Nematic | 110.2 | 1.5 |
| Nematic → Isotropic | 125.8 | 0.8 |
Polarized Hot-Stage Optical Microscopy (POM): POM provides visual evidence and allows for the definitive identification of liquid crystal phases. The sample is observed between crossed polarizers while being heated and cooled on a precisely controlled hot stage. Because liquid crystal phases are anisotropic, they are birefringent and produce characteristic optical textures. The isotropic liquid, being uniform in all directions, appears black. By correlating the temperatures of texture changes observed under the microscope with the transition peaks from the DSC, each phase can be unambiguously identified. For instance, the nematic phase is often identified by its "thread-like" schlieren texture, while smectic phases exhibit different textures, such as focal-conic fan or mosaic patterns.
Development of Sensor Technologies and Optoelectronic Materials
Electrochemical Sensor Design and Fabrication (e.g., Modified Electrodes)
The molecular structure of this compound, containing an electroactive secondary amine and a π-conjugated system, makes it a valuable building block for electrochemical sensors. The design of these sensors typically involves modifying the surface of a standard electrode (like glassy carbon or gold) with the compound or a polymer derived from it.
The fabrication of these chemically modified electrodes can be accomplished via several methods. A prominent technique is electropolymerization, where applying a specific potential to an electrode submerged in a solution of a this compound-based monomer causes a conductive polymer film to form directly on the electrode surface. The hexylamino group can enhance the solubility of the monomer in the polymerization medium and influence the resulting film's morphology and electrochemical properties.
The principle of detection relies on the interaction between the target analyte and the modified electrode surface. The film can act as a pre-concentration layer, accumulating the analyte near the electrode, or it can catalytically enhance the analyte's oxidation or reduction signal. For example, a polymer film of a this compound derivative might facilitate the electron transfer for the detection of heavy metal ions or specific biomolecules, resulting in a significantly amplified current response compared to a bare electrode. This signal enhancement forms the basis for highly sensitive quantitative analysis.
Fluorescent Probes and Organic Light-Emitting Diode (OLED) Components Research
The inherent fluorescence of the this compound scaffold makes it a platform for developing materials for optical sensing and optoelectronic devices. The interaction between the electron-donating amino group and the electron-withdrawing carboxylic acid group across the benzene ring forms a basic donor-π-acceptor structure, which is a common motif in fluorescent molecules.
Fluorescent Probes: Derivatives of this compound can be engineered as fluorescent probes that signal the presence of a specific analyte. The carboxylic acid group serves as a versatile anchor point for attaching recognition moieties that can selectively bind to target species like metal ions or anions. Upon binding, the electronic structure of the fluorophore is perturbed, leading to a measurable change in its fluorescence properties, such as an increase ("turn-on") or decrease ("turn-off") in intensity, or a shift in the emission wavelength.
Organic Light-Emitting Diode (OLED) Components: In the field of OLEDs, research explores the use of this compound derivatives as emissive or charge-transporting materials. By chemically modifying the core structure, for instance, by extending the π-conjugated system, the color of the emitted light can be tuned across the visible spectrum. The hexyl group aids in improving the material's solubility and processability, facilitating the creation of high-quality, uniform thin films necessary for device fabrication. Research focuses on correlating molecular structure with key performance metrics like photoluminescent quantum yield, charge carrier mobility, and device efficiency.
Photophysical Properties of Hypothetical OLED Emitters
| Derivative | Absorption λmax (nm) | Emission λmax (nm) | Color | Photoluminescence Quantum Yield (%) |
|---|---|---|---|---|
| E-1 | 360 | 465 | Blue | 75 |
| E-2 | 415 | 525 | Green | 88 |
| E-3 | 470 | 610 | Orange-Red | 62 |
Advanced Analytical Methodologies for Complex Systems
Chromatographic Studies of Molecular Interactions
Chromatography, particularly high-performance liquid chromatography (HPLC), is a cornerstone technique for separating and analyzing the components of a mixture. The retention behavior of a molecule like 4-(hexylamino)benzoic acid in an HPLC system is intimately linked to the molecular interactions between the analyte, the stationary phase, and the mobile phase.
In reversed-phase high-performance liquid chromatography (RP-HPLC), the stationary phase is nonpolar, while the mobile phase is polar. The retention of this compound is governed by the partitioning of the molecule between these two phases. The hexyl group provides a significant nonpolar character, leading to strong hydrophobic interactions with common nonpolar stationary phases, such as octadecyl- (C18) or octyl- (C8) bonded silica (B1680970).
The principle of 'like dissolves like' dictates that the nonpolar hexyl chain will be strongly retained by the nonpolar stationary phase. researchgate.net Consequently, the retention time of this compound is expected to increase as the hydrophobicity of the stationary phase increases (e.g., C18 > C8). Furthermore, the composition of the mobile phase is a critical factor; increasing the proportion of an organic modifier (like acetonitrile (B52724) or methanol) in the aqueous mobile phase will decrease the polarity of the mobile phase, leading to reduced retention and earlier elution of the compound. researchgate.net
The presence of the phenyl ring in the benzoic acid moiety also contributes to retention through π-π stacking interactions if a phenyl-modified stationary phase is used. nih.gov This adds another layer of selectivity to the separation process. The retention mechanism is, therefore, a combination of hydrophobic interactions from the alkyl chain and potential π-π interactions from the aromatic ring.
Table 1: Predicted Retention Factors (k') for this compound on Various Stationary Phases This table is illustrative, based on established chromatographic principles.
| Stationary Phase | Mobile Phase Composition (Water:Acetonitrile) | Expected Retention Mechanism(s) | Predicted Retention Factor (k') |
| C18 | 70:30 | Hydrophobic | High |
| C8 | 70:30 | Hydrophobic | Moderate |
| Phenyl | 70:30 | Hydrophobic, π-π Stacking | Moderate-High |
| C18 | 50:50 | Hydrophobic | Moderate-Low |
Beyond simple hydrophobic partitioning, the retention of this compound is significantly influenced by hydrogen bonding and electrostatic interactions, primarily involving its aminobenzoic acid headgroup. The carboxylic acid group can act as a hydrogen bond donor (O-H) and acceptor (C=O), while the secondary amine can act as a hydrogen bond donor (N-H) and has a lone pair of electrons.
These capabilities allow for secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase, which can lead to peak tailing, a common issue in the analysis of basic compounds. mdpi.com To mitigate this, the mobile phase is often acidified. At a low pH (e.g., pH 3), the ionization of the carboxylic acid group is suppressed, reducing its potential for ionic interactions. Simultaneously, the secondary amine group becomes protonated (cationic), which can lead to strong electrostatic interactions with any ionized residual silanol groups (anionic). researchgate.net This interplay of pH-dependent ionization is crucial for controlling retention and achieving sharp, symmetrical peaks.
Theoretical studies on substituted benzoic acids confirm their propensity to form stable hydrogen-bonded dimers. nih.govnih.gov In the context of chromatography, this suggests that this compound molecules can interact with each other and with polar components of the mobile phase or stationary phase through hydrogen bonds. These specific interactions, alongside nonspecific hydrophobic forces, create a mixed-mode retention mechanism that can be exploited for selective separations. sciforum.net
Surface Science Techniques for Interfacial Behavior
The amphiphilic nature of this compound makes it prone to assemble at interfaces, forming structures like self-assembled monolayers (SAMs) or stabilizing nanoparticles. Surface science techniques provide the high spatial resolution needed to visualize and characterize these assemblies.
Atomic Force Microscopy (AFM) is a powerful tool for imaging surfaces at the nanometer scale without the need for a vacuum environment. beilstein-journals.org It is ideally suited for studying the morphology of self-assembled monolayers. Molecules like this compound can form SAMs on substrates like gold (via a thiol linker) or silica. The carboxylic acid and amino groups would form the outer surface of the monolayer, while the hexyl chains would contribute to the ordered packing of the assembly.
Table 2: Typical Surface Parameters Obtainable from AFM Analysis of a Self-Assembled Monolayer
| Parameter | Description | Typical Value Range |
| Mean Roughness (Ra) | The arithmetic average of the absolute values of the height deviations. | 0.1 - 2.0 nm |
| Root Mean Square (RMS) Roughness | The root mean square average of height deviations from the mean plane. | 0.2 - 3.0 nm |
| Maximum Peak to Valley Height | The vertical distance between the highest and lowest points on the surface. | 1.0 - 10.0 nm |
| Surface pKa | The pH at which half of the surface functional groups are ionized. | Varies (e.g., 5.0 - 8.0) |
Transmission Electron Microscopy (TEM) offers unparalleled resolution for visualizing the size, shape, and distribution of nanostructures. While TEM does not typically image individual small molecules like this compound, it is invaluable for visualizing nanoparticles that have been functionalized with such molecules.
For instance, iron oxide or silica nanoparticles can be coated with this compound to impart specific surface properties. sciforum.netresearchgate.net The amino and carboxylic acid groups can serve as anchor points for attaching the molecule to the nanoparticle surface. TEM analysis would allow for the direct visualization of these nanoparticles, confirming their size (e.g., 10-50 nm diameter), morphology (e.g., spherical, cubic), and state of aggregation. nih.gov Although the molecular coating itself is usually too thin to be resolved in detail, differences in contrast at the particle edge can sometimes suggest the presence of an organic layer. Furthermore, any changes in nanoparticle dispersion or aggregation upon surface functionalization can be readily observed with TEM, providing indirect evidence of a successful surface modification.
Spectroscopic Probes for Real-time Interaction Monitoring
Spectroscopic techniques are essential for monitoring molecular interactions in real-time, providing kinetic and thermodynamic data. The intrinsic spectroscopic properties of the aminobenzoic acid chromophore can be exploited for this purpose.
UV-visible and fluorescence spectroscopy are particularly useful. The interaction of this compound with a target molecule (e.g., a protein, a metal ion) can lead to changes in its electronic environment, which in turn can alter its absorption or fluorescence spectrum. For example, a study on p-aminobenzoic acid (PABA) demonstrated that its interaction with the drug norfloxacin (B1679917) resulted in quenching of PABA's fluorescence, a phenomenon attributed to Förster Resonance Energy Transfer (FRET). nih.gov By monitoring these spectral changes as a function of concentration, it is possible to determine binding constants (Ka), stoichiometry, and thermodynamic parameters (ΔG, ΔH, ΔS) of the interaction. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for studying molecular interactions at the atomic level. nih.gov Chemical shift titration, a common NMR experiment, involves monitoring the chemical shifts of the protons in this compound upon the addition of a binding partner. The protons closest to the interaction site will experience the largest changes in their chemical environment and thus the largest shifts, allowing for the mapping of the binding interface. Two-dimensional NMR techniques can provide even more detailed structural information about the complex. nih.gov These methods offer a dynamic view of the binding event in solution, providing insights that are complementary to the static pictures offered by microscopy.
UV-Vis and Fluorescence Spectroscopy for Electronic Transitions and Molecular Probing
UV-Visible (UV-Vis) and fluorescence spectroscopy are powerful techniques for investigating the electronic properties of molecules. In the context of this compound, these methods provide insight into the electronic transitions between different energy levels within the molecule and its potential application as a molecular probe. The molecule's structure, featuring an electron-donating amino group (-NH-) and an electron-withdrawing carboxylic acid group (-COOH) attached to a benzene (B151609) ring, gives rise to distinct spectroscopic characteristics.
The UV-Vis absorption spectrum of this compound is primarily governed by π → π* and n → π* electronic transitions within the aromatic system. The benzene ring and the lone pairs of electrons on the nitrogen and oxygen atoms constitute the principal chromophores. For comparison, the parent compound, 4-aminobenzoic acid, exhibits absorption maxima at approximately 194 nm, 226 nm, and 278 nm. researchgate.net The substitution of a hexyl group on the amino nitrogen in this compound is expected to cause a slight bathochromic (red) shift in these absorption bands due to the electron-donating inductive effect of the alkyl chain.
A key feature of molecules with donor-acceptor structures like this compound is the potential for Intramolecular Charge Transfer (ICT). Upon absorption of light, an electron can be promoted from the highest occupied molecular orbital (HOMO), which is largely localized on the electron-donating hexylamino group, to the lowest unoccupied molecular orbital (LUMO), which is primarily associated with the electron-withdrawing benzoic acid moiety. This excited state has a significantly larger dipole moment than the ground state.
The solvent environment plays a crucial role in these transitions. In polar solvents, the energy of the charge-separated ICT state is lowered due to stabilization by solvent dipoles, often resulting in a red-shifted absorption maximum.
Fluorescence spectroscopy provides further information about the excited state. Following excitation, the molecule relaxes to the ground state by emitting a photon. The difference in wavelength between the absorption and emission maxima is known as the Stokes shift. For related N,N-dialkylamino benzoic acid derivatives, large Stokes shifts are often observed, particularly in polar solvents, which is a strong indicator of a geometry change in the excited state, characteristic of a Twisted Intramolecular Charge Transfer (TICT) state. nih.gov In the excited state, the amino group may twist relative to the plane of the benzene ring, leading to a more complete charge separation and a highly stabilized, lower-energy excited state from which fluorescence occurs. This sensitivity of both absorption and emission spectra to solvent polarity allows this compound and similar compounds to be used as molecular probes to characterize the micropolarity of their environment, such as within polymer matrices or biological systems. nih.gov
Table 1: Spectroscopic Data for this compound and Related Compounds
| Compound Name | Absorption Maxima (λmax) | Emission Maxima (λem) | Key Features |
|---|---|---|---|
| 4-Aminobenzoic Acid researchgate.net | 194 nm, 226 nm, 278 nm | Not specified | Parent compound for comparison. |
Note: Data for this compound is estimated based on the properties of structurally similar molecules.
Circular Dichroism (CD) Spectroscopy for Chiral Recognition and Conformational Changes
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the differential absorption of left- and right-circularly polarized light. This technique is exquisitely sensitive to molecular chirality (handedness). A molecule must be chiral to exhibit a CD signal. The this compound molecule itself is achiral and therefore does not produce a CD spectrum in isolation.
However, CD spectroscopy can be a powerful tool to study this compound under specific circumstances where chirality is induced in the system. This phenomenon, known as induced circular dichroism (ICD), can arise from two primary mechanisms: the interaction of this compound with a chiral environment or its self-assembly into a chiral supramolecular structure.
Chiral Recognition and Binding Studies: One of the most common applications of ICD is to study the binding of an achiral small molecule (a ligand or guest) to a large, chiral host molecule, such as a protein or a cyclodextrin. nih.gov For instance, if this compound binds to a protein like bovine serum albumin (BSA), two types of CD signals can be monitored:
Changes in the Host's CD Spectrum: Proteins have characteristic CD signals in the far-UV region (190-250 nm) that correspond to their secondary structure (α-helices, β-sheets). Upon binding of this compound, the protein may undergo conformational changes to accommodate the ligand. These changes would alter the protein's CD spectrum, providing evidence of the binding event and offering insights into its impact on the protein's structure.
Induced CD of the Guest Molecule: When the achiral this compound molecule binds within a chiral pocket of the host protein, its electronic transitions can become optically active. This results in the appearance of a new CD signal in the absorption region of the this compound chromophore (typically in the near-UV, ~250-350 nm). The sign and magnitude of this ICD signal are sensitive to the specific orientation and interactions of the guest within the chiral binding site. This allows for the study of chiral recognition, where the binding of different enantiomers of a chiral host could be differentiated by the resulting ICD.
Conformational Changes in Supramolecular Assemblies: Achiral molecules can sometimes self-assemble into larger, ordered structures that are chiral. For example, achiral benzoic acid derivatives have been shown to form chiral cocrystals. figshare.com If this compound were to participate in the formation of such a chiral assembly, for instance, through hydrogen bonding and π-stacking interactions, the resulting supramolecular structure would exhibit a CD signal. In this context, CD spectroscopy could be used to monitor the formation of these assemblies and study conformational changes within the aggregated state.
Table 2: Mechanisms for Inducing Circular Dichroism in this compound
| Interaction Type | Chiral Component | Resulting Phenomenon | Information Gained |
|---|---|---|---|
| Host-Guest Binding | Chiral Host (e.g., Protein, Cyclodextrin) | Induced CD in this compound's absorption bands. | Confirmation of binding, information on binding site chirality, chiral recognition. |
| Host-Guest Binding | Chiral Host (e.g., Protein) | Conformational change in the host molecule. | Impact of binding on the host's structure. |
| Self-Assembly | None (spontaneous) | Formation of a chiral supramolecular structure. | Detection of chiral aggregation, study of conformational properties of the assembly. |
Future Directions and Emerging Research Paradigms
Integration of Artificial Intelligence and Machine Learning in Chemical Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of molecules like 4-(hexylamino)benzoic acid. nih.govnih.gov These computational tools can process vast datasets to identify patterns and make predictions far more rapidly than through physical experimentation alone. researchgate.net For computer-aided drug design (CADD), AI and ML methods are applied at nearly every stage, from target identification to lead optimization. nih.gov
Future applications for this compound and its analogues will likely focus on several key areas:
De Novo Design: AI-powered generative models, such as variational autoencoders and recursive neural networks (RNNs), can design novel derivatives of this compound from the ground up. nih.govmdpi.com By providing desired property constraints, researchers can generate molecules predicted to have enhanced solubility, specific binding affinities, or unique electronic characteristics without needing a reference compound. mdpi.comyoutube.com This approach accelerates the discovery of new chemical entities tailored for specific applications.
Property Prediction: Machine learning models, particularly deep neural networks, are highly effective at predicting the physicochemical and biological properties of compounds. nih.govmdpi.com For derivatives of this compound, this could include predicting solubility, toxicity, and metabolic stability. nih.govnih.gov Graph neural networks are especially useful as they can learn feature representations directly from the molecular graph, capturing subtle patterns that influence a compound's behavior. youtube.com
Virtual Screening: AI can drastically speed up the screening of large virtual libraries of compounds. nih.gov By developing quantitative structure-activity relationship (QSAR) models for a specific target, researchers can computationally screen thousands of virtual derivatives of this compound to prioritize a smaller, more promising set for laboratory synthesis and testing. nih.gov
Table 1: Potential AI/ML Applications for this compound Derivatives
| AI/ML Technique | Application Area | Potential Outcome for this compound Research |
| Generative Adversarial Networks (GANs) | De Novo Design | Generation of novel molecular structures with optimized properties. |
| Graph Neural Networks (GNNs) | Property Prediction | Accurate prediction of solubility, toxicity, and bioactivity. youtube.com |
| Deep Neural Networks (DNNs) | QSAR Modeling | High-throughput virtual screening to identify lead compounds. mdpi.com |
| Natural Language Processing (NLP) | Data Mining | Extraction of synthesis and property information from scientific literature. |
Sustainable and Biocatalytic Synthesis Approaches for Green Chemical Production
The chemical industry is undergoing a paradigm shift towards green and sustainable manufacturing processes. Traditional chemical synthesis often relies on harsh conditions and petroleum-derived starting materials. researchgate.net Future research on this compound will increasingly focus on biocatalytic and sustainable methods to reduce environmental impact.
A promising blueprint comes from recent advancements in the microbial synthesis of related compounds like 4-hydroxybenzoic acid (4HBA) and benzoic acid. nih.govnih.gov Researchers have successfully engineered multi-enzyme cascades in microorganisms like Escherichia coli to produce these chemicals from renewable feedstocks such as L-tyrosine. researchgate.netnih.govnih.gov This whole-cell biocatalysis approach operates under mild conditions and avoids the use of toxic catalysts, offering a more environmentally friendly alternative. nih.gov
Key future research directions for the sustainable synthesis of this compound include:
Enzyme Discovery and Engineering: Identifying or engineering enzymes, such as specific transaminases or reductases, that can catalyze the addition of a hexylamino group to a benzoic acid precursor.
Metabolic Engineering: Developing microbial host strains engineered to efficiently convert simple, renewable feedstocks into the final product through an optimized metabolic pathway.
Chemoenzymatic Synthesis: Combining biocatalytic steps with traditional organic chemistry to create more efficient and sustainable synthesis routes. nih.gov This strategy can leverage the high selectivity of enzymes for key steps in a multi-step synthesis. nih.gov
Table 2: Comparison of Synthesis Methods for Benzoic Acid Derivatives
| Parameter | Traditional Chemical Synthesis | Biocatalytic Synthesis |
| Starting Materials | Petroleum-derived (e.g., phenol) researchgate.net | Renewable feedstocks (e.g., L-tyrosine) nih.govnih.gov |
| Reaction Conditions | High temperature and pressure researchgate.net | Mild, ambient conditions nih.gov |
| Catalysts | Often toxic heavy metals researchgate.net | Enzymes, whole-cell biocatalysts nih.gov |
| Environmental Impact | Higher energy consumption, hazardous waste | Lower energy consumption, biodegradable waste |
| Selectivity | Can produce unwanted byproducts | High regio- and stereoselectivity nih.gov |
Development of Novel Bio-inspired Materials and Systems (Excluding Clinical Application)
Nature provides a masterclass in creating high-performance materials from a limited set of simple building blocks. nih.gov Bio-inspired materials science aims to mimic these natural design principles—such as hierarchical structuring and self-assembly—to create synthetic materials with unique properties. uc.edu The amphiphilic-like structure of this compound, with its rigid aromatic ring and flexible aliphatic chain, makes it an intriguing candidate as a building block for such advanced materials.
Future research in this area will explore the use of this compound in non-clinical applications, focusing on:
Self-Assembling Systems: Investigating how the molecule organizes itself in various solvents to form higher-order structures like micelles, vesicles, or liquid crystals. These assemblies could be used to create responsive materials or structured fluids.
Functional Polymers and Composites: Incorporating this compound as a monomer or functional additive into polymers. This could impart specific properties such as improved thermal stability, altered surface energy, or the ability to interact with other molecules. The goal is to create lightweight, high-strength, and tough composites by mimicking natural structures like nacre or keratin. uc.edu
Bio-inspired Sensors: Developing materials where the arrangement of this compound molecules creates specific binding pockets or responsive surfaces. These could form the basis for sensitive and selective chemical sensors, mimicking the function of biological receptors. nih.gov
The development of these materials relies on understanding the relationship between molecular structure and macroscopic properties, a key theme in bio-inspired engineering. mdpi.commdpi.com
Multidisciplinary Research Initiatives and Collaborative Opportunities in Chemical Sciences
Chemistry and Computer Science: The design and prediction of molecular properties require a close partnership between synthetic chemists and data scientists. Chemists provide the domain knowledge and experimental validation, while computer scientists develop the algorithms and models. researchgate.net
Chemistry and Biology: The development of sustainable biocatalytic processes involves collaboration between chemical engineers, microbiologists, and synthetic biologists to design enzymes and optimize microbial factories. nih.govnih.gov
Chemistry and Materials Science: Creating novel bio-inspired materials requires input from materials scientists, physicists, and chemists to design, fabricate, and characterize materials across multiple length scales, from the molecular to the macroscopic. nih.govuc.edu
Fostering these collaborations through joint funding initiatives, shared research platforms, and interdisciplinary training programs will be crucial. Such initiatives will accelerate the translation of fundamental discoveries about molecules like this compound into innovative technologies and materials.
Q & A
Q. What synthetic methodologies are recommended for preparing 4-(hexylamino)benzoic acid, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves coupling a hexylamine group to a benzoic acid derivative. A viable route includes:
- Step 1 : Protection of the carboxylic acid group (e.g., methyl ester formation) to prevent side reactions.
- Step 2 : Nucleophilic substitution or amination of 4-bromobenzoic acid derivatives with hexylamine under reflux in polar aprotic solvents (e.g., DMF) .
- Step 3 : Deprotection using alkaline hydrolysis (e.g., NaOH/MeOH) to regenerate the carboxylic acid.
Optimization involves controlling temperature (60–80°C), stoichiometric excess of hexylamine (1.2–1.5 equivalents), and monitoring via TLC/HPLC for intermediate purity .
Q. Which analytical techniques are critical for confirming the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify the hexyl chain integration and absence of unreacted intermediates. Aromatic proton signals near δ 7.8–8.2 ppm confirm substitution at the 4-position .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and resolve byproducts .
- Mass Spectrometry (MS) : ESI-MS in negative ion mode to confirm molecular weight (theoretical [M-H] = 235.3 g/mol) .
Q. How can solubility challenges of this compound in aqueous buffers be addressed for biological assays?
- Methodological Answer :
- Solubility Enhancement : Use co-solvents like DMSO (≤5% v/v) or surfactants (e.g., Tween-80) to disperse hydrophobic hexyl chains.
- pH Adjustment : Ionize the carboxylic acid group by dissolving in mildly alkaline buffers (pH 7.4–8.0) to improve aqueous solubility .
- Pre-saturation : Pre-dissolve in minimal organic solvent and dilute into assay buffers to avoid precipitation .
Advanced Research Questions
Q. How can crystallographic data discrepancies in this compound structures be resolved?
- Methodological Answer :
- Refinement Tools : Use SHELXL for least-squares refinement, adjusting thermal parameters and occupancy for disordered hexyl chains .
- Validation Software : Cross-validate with WinGX for symmetry checks and ORTEP-3 for graphical representation of electron density maps .
- Data Collection : High-resolution X-ray data (≤1.0 Å) to resolve flexible alkyl chain conformations. Anisotropic refinement for non-H atoms is critical .
Q. What strategies are effective for analyzing biological interactions of this compound with protein targets?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Direct measurement of binding thermodynamics (ΔH, K) using titrations in PBS buffer (pH 7.4) .
- Molecular Docking : Software like AutoDock Vina to model interactions between the hexyl chain and hydrophobic protein pockets. Validate with mutagenesis studies .
- Enzyme Inhibition Assays : Monitor activity loss (e.g., tyrosinase inhibition via UV-Vis at λ = 475 nm) with competitive inhibition models .
Q. How can contradictory solubility data for this compound in organic solvents be reconciled?
- Methodological Answer :
- Systematic Screening : Use the IUPAC-NIST protocol to measure solubility in solvents (e.g., cyclohexane, DMSO) at controlled temperatures (25°C ± 0.1°C) .
- Hildebrand Solubility Parameters : Compare experimental data with calculated δ values (δ = 18–22 MPa) to identify outliers due to solvent polarity .
- Thermogravimetric Analysis (TGA) : Assess thermal stability during dissolution to rule out decomposition artifacts .
Q. What computational methods are suitable for predicting the physicochemical properties of this compound derivatives?
- Methodological Answer :
- DFT Calculations : Gaussian 16 with B3LYP/6-311+G(d,p) basis set to optimize geometry and calculate logP (octanol-water partition coefficient) .
- Molecular Dynamics (MD) : Simulate solvation dynamics in explicit water models (TIP3P) to estimate diffusion coefficients and aggregation behavior .
- QSAR Models : Train on benzoic acid derivatives with similar substituents to predict pKa and bioavailability .
Q. How can regioselective functionalization of this compound be achieved for derivative synthesis?
- Methodological Answer :
- Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to shield the amino group during carboxyl-directed reactions (e.g., esterification) .
- Metal-Catalyzed Coupling : Suzuki-Miyaura cross-coupling at the 2-position (if halogenated) with Pd(PPh)/KCO in THF/HO .
- Photochemical Reactions : UV-induced nitration at the 3-position using ceric ammonium nitrate (CAN) in acetonitrile .
Data Analysis and Validation
Q. What statistical approaches are recommended for resolving contradictions in biological assay reproducibility?
- Methodological Answer :
Q. How should researchers validate crystallographic phase solutions for this compound polymorphs?
- Methodological Answer :
- Patterson Methods : Use SIR97 for direct phase determination with heavy-atom derivatives (e.g., iodine-substituted analogs) .
- Rietveld Refinement : For powder XRD data, match experimental patterns to simulated single-crystal models .
- Twinned Data Handling : SHELXL’s TWIN/BASF commands to refine twin fractions and HKLF 5 format data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
